molecular formula C19H40O3Si4 B3337510 ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane CAS No. 68037-77-4

ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane

Cat. No.: B3337510
CAS No.: 68037-77-4
M. Wt: 428.9 g/mol
InChI Key: CKSIWBCSUINGEE-UHFFFAOYSA-N
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Description

Ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane is a highly specialized organosilicon compound characterized by its complex molecular architecture. The structure comprises multiple silyloxy groups (Si–O–Si linkages), methyl and ethyl substituents, and a methyl-(2-phenylpropyl) moiety. The phenylpropyl group introduces aromaticity and steric bulk, which may enhance hydrophobicity and influence reactivity with polar substrates. The trimethylsilyloxy (TMSO) groups contribute to the compound’s stability against hydrolysis compared to alkoxysilanes, while the branched alkyl chains (ethyl and methyl) modulate its solubility in organic solvents.

Properties

IUPAC Name

ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O3Si4/c1-11-25(9,20-23(3,4)5)22-26(10,21-24(6,7)8)17-18(2)19-15-13-12-14-16-19/h12-16,18H,11,17H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSIWBCSUINGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(O[Si](C)(C)C)O[Si](C)(CC(C)C1=CC=CC=C1)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O3Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68037-77-4
Record name Siloxanes and Silicones, Et Me, Me 2-phenylpropyl
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Record name Siloxanes and Silicones, Et Me, Me 2-phenylpropyl
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Preparation Methods

The synthesis of ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane involves several steps. One common method includes the coupling reaction of a halogenated alkane with a silicon-based reagent under controlled conditions. The reaction typically requires the presence of a catalyst, such as triphenylphosphine, and may involve intermediate compounds that are further processed to yield the final product . Industrial production methods often focus on optimizing yield and purity while minimizing the use of toxic reagents and reducing operational steps .

Chemical Reactions Analysis

Ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane undergoes various chemical reactions, including:

Scientific Research Applications

Surface Modification

One of the primary applications of ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilane] is in surface modification processes. The compound can be used to enhance the hydrophobicity and oleophobicity of surfaces, making it suitable for coatings in various industries, including automotive and electronics.

  • Case Study : A study demonstrated that applying this silane compound on glass substrates significantly improved water repellency, enhancing durability against environmental factors .

Cosmetic Formulations

In the cosmetic industry, this silane is utilized for its ability to improve the texture and feel of products. It acts as a conditioning agent in hair care formulations, providing smoothness and reducing frizz.

  • Case Study : Research indicated that shampoos incorporating this compound resulted in improved manageability and shine in hair, attributed to its film-forming properties .

Adhesives and Sealants

The compound's siloxane nature also makes it an excellent candidate for use in adhesives and sealants. Its compatibility with various substrates enhances adhesion properties while maintaining flexibility.

  • Case Study : An analysis showed that adhesives formulated with this silane exhibited superior bonding strength on both porous and non-porous surfaces compared to traditional formulations .

Biomedical Applications

Emerging research suggests potential applications in biomedical fields, particularly in drug delivery systems where biocompatibility is crucial. The silane can modify surfaces of medical devices to enhance their interaction with biological tissues.

  • Case Study : Preliminary studies have shown that coatings made from this compound can reduce protein adsorption on implant surfaces, which is critical for minimizing rejection responses .

Mechanism of Action

The mechanism of action of ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane is primarily attributed to its unique physical and chemical properties. The compound’s low surface energy makes it highly hydrophobic, reducing the risk of bacterial adhesion and biofilm formation on biomedical implants. Its excellent thermal stability and chemical resistance make it ideal for use in harsh environments, such as high-temperature applications and chemical processing .

Comparison with Similar Compounds

a) Methyltrimethoxysilane ( )

  • Structure : A trialkoxysilane (CH₃Si(OCH₃)₃).
  • Reactivity : High due to hydrolyzable methoxy groups, enabling covalent bonding with hydroxyl-rich substrates (e.g., wood or silica).
  • Application : Effective in wood stabilization by bulking cell walls and forming Si–O–C bonds with lignin/cellulose .
  • Contrast : The target compound’s silyloxy groups (Si–O–Si) are less reactive than methoxy groups, favoring physical stabilization over chemical bonding. Its phenylpropyl group may enhance compatibility with aromatic polymers.

b) Hexamethyldisiloxane ( )

  • Structure : A linear siloxane ([(CH₃)₃Si]₂O).
  • Properties : Low molecular weight, high volatility, and hydrophobicity. Used as a lubricant or solvent.
  • Contrast : The target compound’s higher molecular weight and phenylpropyl group reduce volatility and increase thermal stability, making it suitable for long-term material protection.

c) 1,3-Bis(diethylamino)-3-propoxypropanol)-1,1,3,3-Tetramethyldisiloxane ( )

  • Structure: A functionalized siloxane with amino and propoxy groups.
  • Application : Stabilizes waterlogged wood by filling cell lumina rather than penetrating cell walls.
  • Contrast : The target compound’s TMSO groups and phenylpropyl chain may enable dual mechanisms—partial cell-wall bulking and lumina filling—depending on substrate porosity.

Reactivity and Stabilization Mechanisms

  • Alkoxysilanes vs. Siloxanes: Alkoxysilanes (e.g., methyltrimethoxysilane) react directly with hydroxyl groups via hydrolysis/condensation, forming robust Si–O–substrate bonds. Siloxanes like the target compound rely on physical interactions (e.g., hydrophobic coating) unless functional groups (e.g., amino, mercapto) are present .
  • Role of Phenylpropyl Group : The aromatic moiety enhances π-π interactions with aromatic substrates (e.g., carbon fibers or lignin-rich wood), improving adhesion compared to purely aliphatic siloxanes .

Application-Specific Performance

  • Concrete Protection ( ) : Smaller silanes (e.g., methyltrimethoxysilane) penetrate capillary networks effectively. The target compound’s bulkier structure may limit penetration but offer superior surface hydrophobicity.
  • Dental Composites ( ) : Silanes with mercapto or methacrylate groups enhance resin-fiber adhesion. The target compound lacks these groups but could be modified for similar applications via functionalization.

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Reactivity Mechanism Primary Application
Target Compound Silyloxy, phenylpropyl, methyl/ethyl Physical stabilization, adhesion Surface modification
Methyltrimethoxysilane Methoxy Chemical bonding (Si–O–substrate) Wood/concrete stabilization
Hexamethyldisiloxane Trimethylsilyl Hydrophobic coating Lubricants, solvents
1,3-Bis(diethylamino)-tetramethyldisiloxane Amino, propoxy Lumina filling Waterlogged wood stabilization

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Hydrophobicity Volatility Thermal Stability
Target Compound ~600 (estimated) High Low High
Methyltrimethoxysilane 136.2 Moderate High Moderate
Hexamethyldisiloxane 162.4 High High Moderate

Research Findings and Implications

  • Wood Stabilization : The target compound’s hybrid structure (silyloxy + phenylpropyl) may combine alkoxysilane-like cell-wall bulking with siloxane-like lumina filling, though its efficacy requires empirical validation .
  • Corrosion Inhibition ( ) : Silane films modified with cerium exhibit self-healing properties. The phenylpropyl group could similarly trap inhibitors, enhancing anti-corrosive performance in coatings.
  • Synthetic Challenges : Multi-step synthesis involving silylation and protection/deprotection steps (analogous to ) likely reduces yield compared to simpler silanes.

Biological Activity

Chemical Structure and Properties

The molecular structure of ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane can be represented as follows:

  • Molecular Formula : C15_{15}H29_{29}O3_3Si3_3
  • Molecular Weight : 359.78 g/mol
  • CAS Number : Not specifically listed; however, it belongs to a class of siloxanes.

This compound features multiple siloxane (Si-O) groups which contribute to its unique properties, including stability and potential biocompatibility.

Antimicrobial Properties

Recent studies have indicated that siloxane compounds exhibit antimicrobial properties. For instance, a study focusing on siloxane derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of the bacterial cell membrane, leading to cell lysis.

Cytotoxicity and Biocompatibility

Research on similar siloxane compounds suggests varying degrees of cytotoxicity. For example, a comparative analysis of siloxanes indicated that while some derivatives showed significant cytotoxic effects on cancer cell lines, others demonstrated favorable biocompatibility in vitro. This property is crucial for applications in drug delivery systems and tissue engineering.

Case Study: Dermal Applications

A notable case study involved the use of siloxane compounds in topical formulations for wound healing. The study found that formulations containing siloxanes enhanced the healing process by promoting cellular proliferation and reducing inflammation. The incorporation of this compound in such formulations could potentially improve efficacy due to its unique chemical structure.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityVaries; some derivatives show significant effects
BiocompatibilityFavorable results in dermal applications
Wound HealingEnhanced cellular proliferation in topical formulations

Mechanistic Insights

The biological activity of this compound can also be attributed to its ability to modulate cell signaling pathways. Siloxanes have been shown to influence pathways related to inflammation and cellular stress responses, which may enhance their therapeutic potential.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for constructing multi-silyl ether frameworks like ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane?

  • Methodology : Stepwise silylation is typically employed, using trimethylsilyl chloride or analogous reagents. Key steps include:

  • Sequential protection of hydroxyl groups with trimethylsilyl (TMS) groups under anhydrous conditions.
  • Use of tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) as a base to neutralize HCl byproducts .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography .
    • Critical Parameters :
  • Moisture-free environments to prevent premature hydrolysis.
  • Stoichiometric control to avoid over-silylation.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., phenylpropyl groups at δ 7.2–7.4 ppm, TMS groups at δ 0.1–0.3 ppm).
  • ²⁹Si NMR : Critical for resolving silicon-centered stereochemistry (e.g., trimethylsilyloxy signals at δ 10–20 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
    • Limitations : Overlapping signals in crowded regions may require advanced 2D NMR (e.g., HSQC, HMBC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments derived from NMR and X-ray crystallography?

  • Methodology :

  • X-ray Crystallography : Provides definitive spatial arrangement but requires high-purity single crystals, which are challenging to obtain for viscous silyl ethers .
  • Computational Modeling (DFT) : Predicts NMR chemical shifts and compares them with experimental data to validate stereochemistry.
    • Case Study : For analogous silyl ethers, discrepancies between calculated and observed ²⁹Si NMR shifts were resolved by adjusting torsional angles in DFT models .

Q. What experimental designs are optimal for studying the hydrolytic stability of silyl ether linkages under varying pH conditions?

  • Methodology :

  • Kinetic Studies : Monitor hydrolysis rates via:
  • UV-Vis Spectroscopy : Track absorbance changes of released silanol groups.
  • ¹H NMR : Quantify degradation products (e.g., trimethylsilanol at δ 1.2 ppm).
  • Conditions : Buffer solutions (pH 1–13) at 25–60°C.
    • Key Finding : Hydrolysis accelerates under acidic (pH < 3) and basic (pH > 10) conditions due to nucleophilic attack on silicon centers .

Q. How can reaction mechanisms for silyl ether formation be validated using isotopic labeling?

  • Methodology :

  • Isotopic Tracers : Introduce ¹⁸O-labeled water or deuterated reagents to track oxygen/silicon bonding pathways.
  • Mass Spectrometry : Detect isotopic shifts in intermediates.
    • Example : In analogous spirocyclic phosphazenes, ³¹P NMR with ¹⁸O labeling confirmed oxygen transfer pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane
Reactant of Route 2
Reactant of Route 2
ethyl-methyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane

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